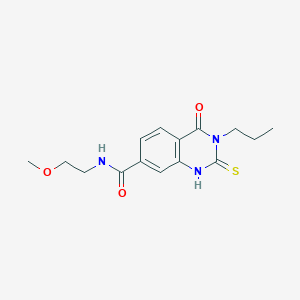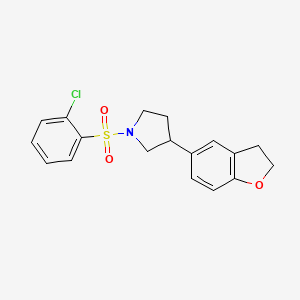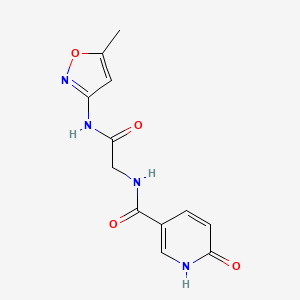![molecular formula C18H18FN5O2 B2455154 N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide CAS No. 1219901-91-3](/img/structure/B2455154.png)
N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is a synthetic organic compound known for its multifaceted applications in chemical, biological, and medical research. The intricate molecular structure combines features of cyclopentyl, pyrazolo, triazin, and acetamide moieties, contributing to its unique properties.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase, which is crucial for DNA replication .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the activation of CDK2, the compound halts the cell cycle, preventing the cells from dividing and proliferating . This can lead to cell death or apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of Cyclopentyl Derivative: : Cyclopentanone reacts with an amine to form N-cyclopentylamine under reductive amination conditions.
Pyrazolo[1,5-d][1,2,4]triazine Formation: : This intermediate is then subjected to cyclization with appropriate hydrazine derivatives to form the pyrazolo[1,5-d][1,2,4]triazine core.
Attachment of Fluorophenyl Group: : The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Final Acetamide Introduction: : The acetamide group is incorporated through an acylation reaction.
Industrial Production Methods: Industrial production typically follows optimized reaction pathways with a focus on yield, purity, and cost-efficiency. The use of continuous flow reactors and automation in steps like reductive amination and nucleophilic substitution are common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can undergo oxidation using reagents like hydrogen peroxide in the presence of catalysts.
Reduction: : Reducible under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: : Can participate in electrophilic aromatic substitution reactions due to the presence of a fluorophenyl group.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Hydrogen gas with palladium or platinum catalysts.
Substitution Conditions: : Presence of strong acids or bases, heat, and suitable solvents.
Major Products:
Oxidation products: Hydroxylated derivatives.
Reduction products: Hydrogenated derivatives.
Substitution products: Varied, depending on the electrophile involved.
Scientific Research Applications
The compound finds diverse uses across several fields:
Chemistry: : Serves as an intermediate in the synthesis of more complex molecules.
Biology: : Utilized in studies involving enzyme interactions and receptor binding due to its unique structural features.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Employed in the manufacture of specialized materials and in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(4-nitrophenyl)acetamide
N-cyclopentyl-2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide
Uniqueness
The presence of the fluorophenyl group provides unique binding affinities and biological activity profiles.
Distinctive reactivity patterns in chemical reactions, due to the specific electronic and steric properties of the compound.
With its rich complexity, N-cyclopentyl-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide stands out in both research and application. Happy to dive deeper into any of these sections!
Properties
IUPAC Name |
N-cyclopentyl-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c19-13-7-5-12(6-8-13)15-9-16-18(26)23(20-11-24(16)22-15)10-17(25)21-14-3-1-2-4-14/h5-9,11,14H,1-4,10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLYRRQQJNQEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2455071.png)
![N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2455072.png)

![2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2455076.png)

![[2-(4-Chloro-phenoxy)-ethyl]-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B2455079.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B2455080.png)
![3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl}propan-1-amine dihydrochloride](/img/structure/B2455082.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2455086.png)
![N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2455088.png)
![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2455089.png)
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid](/img/structure/B2455090.png)

